molecular formula C10H8N2O4 B6147093 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide CAS No. 134604-46-9

2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide

Cat. No.: B6147093
CAS No.: 134604-46-9
M. Wt: 220.2
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Description

2-Cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide is a cyanopropenamide derivative characterized by a propenamide backbone substituted with a cyano group and a 3,4,5-trihydroxyphenyl moiety. This compound is of significant interest due to the presence of three hydroxyl groups on the phenyl ring, which enhance its polarity and hydrogen-bonding capacity. These structural features are strongly associated with antioxidant and anti-inflammatory activities, as hydroxyl groups are known to scavenge free radicals and modulate inflammatory pathways .

Properties

CAS No.

134604-46-9

Molecular Formula

C10H8N2O4

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4,5-trihydroxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine. This reaction forms the intermediate 2-cyano-3-(3,4,5-trihydroxyphenyl)acrylonitrile.

    Amidation: The intermediate is then subjected to amidation using ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The trihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can reduce the cyano group.

    Substitution: Halogenating agents or sulfonyl chlorides can be used for substitution reactions involving the hydroxyl groups.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the trihydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide exerts its effects involves several molecular targets and pathways:

    Antioxidant Activity: The trihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

    Signal Transduction: It can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key physicochemical and biological properties of 2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enamide and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents logP Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Biological Activities
This compound C₁₀H₈N₂O₄ 220.18 3,4,5-trihydroxyphenyl ~0.5* ~100* 3 (OH groups) 6 Antioxidant, anti-inflammatory (predicted)
2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enamide C₁₃H₁₄N₂O₄ 262.26 3,4,5-trimethoxyphenyl 1.1 94.57 1 (amide) 5 Reduced antioxidant activity (methoxy substitution)
2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamide C₁₂H₁₃N₃O 215.25 4-(dimethylamino)phenyl 1.36 54.16 2 (amide NH₂) 3 Potential CNS activity (electron-rich substituent)
(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₄F₃N₂O₃ 366.31 2-hydroxy-3-methoxyphenyl, 4-CF₃Ph ~2.0* ~66* 1 (OH) 5 Enhanced metabolic stability, enzyme inhibition

*Estimated based on structural analogs.

Structural and Functional Differences

Hydroxyl vs. Methoxy Substitutions
  • However, low logP (~0.5) may limit membrane permeability .
  • Trimethoxy analog : Methoxy groups increase lipophilicity (logP 1.1) and reduce hydrogen-bonding capacity (PSA 94.57 Ų vs. ~100 Ų). This substitution likely diminishes antioxidant efficacy but improves bioavailability .
Electron-Donating vs. Electron-Withdrawing Groups
  • Dimethylamino analog: The electron-donating dimethylamino group enhances solubility in nonpolar environments (logP 1.36) and may facilitate interactions with CNS targets (e.g., neurotransmitter receptors) .
  • Trifluoromethyl derivative : The electron-withdrawing CF₃ group increases metabolic stability and logP (~2.0), favoring prolonged half-life and target engagement in hydrophobic pockets .

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